molecular formula C8H10O2 B2429929 2-(2-Ethyloxiran-2-yl)furan CAS No. 2248272-39-9

2-(2-Ethyloxiran-2-yl)furan

Cat. No.: B2429929
CAS No.: 2248272-39-9
M. Wt: 138.166
InChI Key: AHNOBNKXVRRUSY-UHFFFAOYSA-N
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Description

2-(2-Ethyloxiran-2-yl)furan is an organic compound that belongs to the class of heterocyclic compounds known as furans. Furans are characterized by a five-membered aromatic ring containing one oxygen atom. The compound this compound has a molecular formula of C8H10O2 and a molecular weight of 138.166 g/mol. It is notable for its unique structure, which includes both a furan ring and an oxirane (epoxide) ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethyloxiran-2-yl)furan can be achieved through various methods. One common approach involves the reaction of furan with an epoxide precursor under specific conditions. For instance, the reaction of furan with ethylene oxide in the presence of a catalyst can yield this compound. The reaction conditions typically include moderate temperatures and the use of a solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts such as Lewis acids or transition metal complexes may be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethyloxiran-2-yl)furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Electrophilic substitution reactions can occur at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed under controlled conditions.

Major Products Formed

    Oxidation: Furan derivatives with additional oxygen-containing functional groups.

    Reduction: Diols resulting from the opening of the oxirane ring.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

2-(2-Ethyloxiran-2-yl)furan has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.

    Industry: Used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(2-Ethyloxiran-2-yl)furan involves its interaction with molecular targets through its reactive functional groups. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions. The furan ring can participate in electrophilic aromatic substitution reactions. These interactions can affect biochemical pathways and enzyme activities, making the compound useful in various applications .

Comparison with Similar Compounds

Similar Compounds

    Furan: A simpler compound with a five-membered aromatic ring containing one oxygen atom.

    2,5-Dimethylfuran: A derivative of furan with two methyl groups attached to the ring.

    Tetrahydrofuran: A saturated analog of furan with a fully hydrogenated ring.

Uniqueness

2-(2-Ethyloxiran-2-yl)furan is unique due to the presence of both a furan ring and an oxirane ring in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler furan derivatives. Its reactivity and versatility make it valuable in synthetic chemistry and industrial applications .

Properties

IUPAC Name

2-(2-ethyloxiran-2-yl)furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-2-8(6-10-8)7-4-3-5-9-7/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNOBNKXVRRUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CO1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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